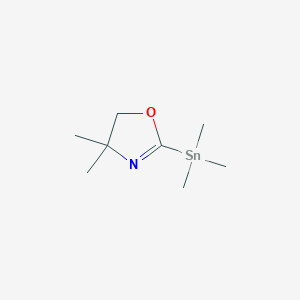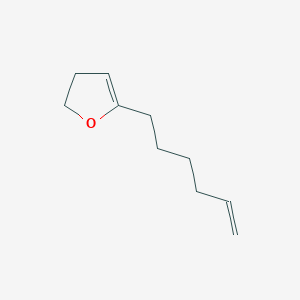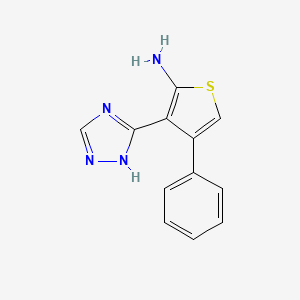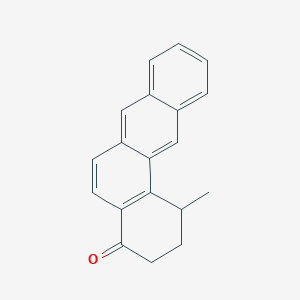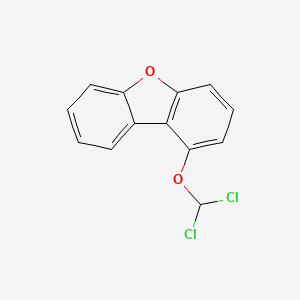![molecular formula C30H27NSSn B14315007 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine CAS No. 112931-12-1](/img/no-structure.png)
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine is an organotin compound that features a pyridine ring substituted with a thiophene ring, which is further substituted with a tris(4-methylphenyl)stannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with pyridine: The stannylated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The stannyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism by which 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine exerts its effects involves interactions with molecular targets and pathways. The stannyl group can interact with various biological molecules, potentially affecting enzyme activity and cellular processes. The thiophene and pyridine rings may also contribute to the compound’s overall activity by interacting with specific receptors or proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}furan: Similar structure but with a furan ring instead of a pyridine ring.
Uniqueness
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine is unique due to the presence of both a thiophene and a pyridine ring, which can confer distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
| 112931-12-1 | |
Molekularformel |
C30H27NSSn |
Molekulargewicht |
552.3 g/mol |
IUPAC-Name |
tris(4-methylphenyl)-(3-pyridin-2-ylthiophen-2-yl)stannane |
InChI |
InChI=1S/C9H6NS.3C7H7.Sn/c1-2-5-10-9(3-1)8-4-6-11-7-8;3*1-7-5-3-2-4-6-7;/h1-6H;3*3-6H,1H3; |
InChI-Schlüssel |
ALXGQVLQJHCMBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=C(C=CS4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
